Beryl

Vue d'ensemble

Description

Beryl is a mineral composed of beryllium aluminium silicate with the chemical formula Be₃Al₂Si₆O₁₈ . It is known for its various gemstone varieties, including emerald (deep green), aquamarine (pale blue-green), heliodor (golden yellow), and morganite (pink) . This compound is a significant source of beryllium, a rare element used in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beryl can be synthesized through hydrothermal methods, where beryllium oxide, aluminium oxide, and silicon dioxide are dissolved in a high-temperature, high-pressure aqueous solution . The solution is then cooled slowly to allow the formation of this compound crystals.

Industrial Production Methods: Industrial production of this compound involves mining from pegmatite deposits, which are rich in feldspar, quartz, and mica . The mined this compound is then processed through crushing, grinding, and beneficiation to extract beryllium oxide . The beneficiation process includes magnetic separation and flotation to remove impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form beryllium oxide (BeO) when heated in the presence of oxygen.

Substitution: this compound can undergo ion exchange reactions where beryllium ions are replaced by other metal ions in the crystal lattice.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures.

Reduction: Magnesium or aluminium as reducing agents at temperatures above 1000°C.

Substitution: Aqueous solutions of metal salts at elevated temperatures.

Major Products:

Oxidation: Beryllium oxide (BeO).

Reduction: Beryllium metal.

Substitution: Modified this compound crystals with different metal ions.

Applications De Recherche Scientifique

Chemical Properties of Beryl

This compound has a complex chemical composition represented by the formula . It contains beryllium (Be), aluminum (Al), silicon (Si), and oxygen (O), with potential substitutions of other elements such as lithium (Li) and sodium (Na) in its structure. The mineral can exhibit different colors depending on impurities, leading to varieties such as emerald (green) and aquamarine (blue).

Industrial Applications

1. Nuclear Industry

this compound's unique properties make it valuable in the nuclear sector. Beryllium, extracted from this compound, is used as a neutron moderator and reflector in nuclear reactors due to its low neutron absorption and high scattering cross-section. This property enhances the efficiency of nuclear reactions by reflecting neutrons back into the fission zone, thereby increasing the likelihood of further fission events .

2. Aerospace and Defense

Beryllium's lightweight and high-strength characteristics are crucial for aerospace applications. It is used in aerospace components such as structural parts for satellites and spacecraft. Additionally, beryllium alloys are employed in military applications due to their durability and resistance to corrosion .

3. Electronics

Beryllium is utilized in the manufacturing of high-performance electrical contacts and connectors. Its excellent thermal conductivity and low expansion coefficient make it suitable for use in electronic devices that require reliable performance under varying temperatures .

Environmental Applications

1. Adsorption Processes

Recent studies have explored the use of this compound in adsorption processes for removing divalent metals from wastewater. This compound can effectively adsorb heavy metals like lead (Pb²⁺) and manganese (Mn²⁺), making it a potential candidate for environmental remediation efforts . This application is particularly relevant in regions affected by industrial pollution.

2. Water Treatment

this compound's chemical properties allow it to be investigated for water treatment applications. Its ability to interact with various contaminants positions it as a material for developing advanced filtration systems aimed at improving water quality .

Case Studies

Case Study 1: Beryllium Extraction Techniques

Research has shown that different extraction methods from this compound can influence the purity and yield of beryllium hydroxide produced. The heat treatment method has been favored since the 1970s for its efficiency in producing high-purity beryllium hydroxide essential for further processing into metal or alloys .

Case Study 2: this compound in Wastewater Treatment

A study conducted on Brazilian pegmatite this compound demonstrated its effectiveness in adsorbing divalent metals from aqueous solutions. The findings indicated that this compound could be optimized for use in environmental applications, showcasing its potential as a sustainable solution to heavy metal contamination .

Mécanisme D'action

Beryl exerts its effects primarily through its beryllium content. Beryllium ions can interact with various molecular targets, including enzymes and cellular structures . In biological systems, beryllium can inhibit enzyme activity by binding to phosphate groups, affecting cellular metabolism . In industrial applications, beryllium enhances the mechanical properties of alloys by increasing their strength and resistance to corrosion .

Comparaison Avec Des Composés Similaires

Chrysoberyl (BeAl₂O₄): Another beryllium-containing mineral, but with a different crystal structure and properties.

Phenakite (Be₂SiO₄): A beryllium silicate mineral with a different composition and crystal habit.

Uniqueness of this compound: this compound is unique due to its diverse gemstone varieties and its role as a primary source of beryllium . Unlike chrysothis compound and phenakite, this compound’s crystal structure allows for various impurities, leading to its wide range of colors and gemstone applications .

Activité Biologique

Beryl, a mineral composed primarily of beryllium aluminum cyclosilicate, has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical composition, potential health effects, and relevant case studies.

Chemical Composition and Structure

This compound's general formula is , and it can contain various alkali metals such as sodium (Na), lithium (Li), and cesium (Cs). The mineral exhibits a hexagonal crystal structure, which influences its physical properties and interactions with biological systems. The presence of trace elements like iron (Fe) and manganese (Mn) can also affect its characteristics.

Key Components of this compound

| Component | Chemical Formula | Typical Range (wt.%) |

|---|---|---|

| Beryllium | BeO | 12.6 - 13.8 |

| Aluminum | Al₂O₃ | 17.9 - 18.4 |

| Silicon | SiO₂ | 66.0 - 67.0 |

| Sodium | Na₂O | <0.1 - 1.3 |

| Lithium | Li₂O | <0.1 - 0.9 |

| Cesium | Cs₂O | <0.1 - 0.8 |

Biological Activity

Research indicates that this compound and its compounds can exhibit various biological activities, particularly concerning toxicity and carcinogenicity.

Toxicity Studies

Beryllium compounds, including those derived from this compound, have been associated with adverse health effects, particularly in occupational settings where exposure is prevalent. A study indicated that this compound ore could produce both malignant and benign lung tumors in laboratory rats, highlighting its potential carcinogenic properties .

- In Vitro Studies : Beryllium sulfate has been shown to induce morphological transformation in mammalian cells, suggesting a potential for mutagenic activity .

- Genotoxicity : Beryllium chloride was found to induce gene mutations in mammalian cells but showed mixed results in bacterial systems .

Epidemiological Evidence

A case-control study conducted among workers exposed to beryllium revealed a significant association between exposure levels and the incidence of lung cancer . This emphasizes the importance of monitoring and regulating exposure to this compound-containing materials in industrial settings.

Case Studies

Several case studies have elucidated the biological implications of this compound exposure:

- Occupational Exposure : A study evaluated lung cancer risk among workers in the beryllium industry, utilizing a computerized job-exposure matrix to analyze data from multiple sources. Results indicated a clear correlation between cumulative exposure to beryllium and increased lung cancer risk .

- Animal Models : Research involving rats exposed to this compound dust demonstrated significant tumor development, reinforcing concerns about inhalation exposure to beryllium-containing minerals .

Analyse Des Réactions Chimiques

Reaction with Sodium Fluorosilicate

Beryl reacts with sodium fluorosilicate (Na₂SiF₆) under high temperatures to yield water-soluble beryllium compounds. This reaction forms the basis of the fluoride extraction process:

Reaction Pathway :

- Primary Reaction : Sodium fluoroberyllate (Na₂BeF₄) and cryolite (Na₃AlF₆) are key intermediates .

- Secondary Phase Formation :

Prolonged heating converts residual products into albite (NaAlSi₃O₈), reducing soluble Be yields .

Table 1: Products of this compound-Na₂SiF₆ Reaction

| Reaction Time (hours) | Major Products | Soluble Be Yield (%) |

|---|---|---|

| 2 | Na₂BeF₄, Na₃AlF₆, α-cristobalite | 85–90 |

| 6 | Albite, residual SiO₂ | 40–50 |

Sulfuric Acid Leaching (Sulfate Process)

Heat-treated this compound reacts with concentrated H₂SO₄ to extract beryllium as sulfate:

Reaction :Key Steps :

- Heat Treatment : this compound is melted at 1,650°C and quenched to enhance reactivity .

- Leaching : Acid digestion at 90°C dissolves ~95% of BeO .

Table 2: Efficiency of Sulfate Process

| Parameter | Optimal Condition | Be Extraction Efficiency (%) |

|---|---|---|

| Acid Concentration | 70–80% H₂SO₄ | 92–95 |

| Temperature | 90°C | 90 |

| Particle Size | <75 µm | 88 |

Hydrofluoric Acid Dissolution

This compound reacts with HF to form beryllium fluoride complexes:

Reaction :Kinetic Factors :

- Particle size reduction (<45 µm) increases reaction rate by 60% .

- Activation energy: 58 kJ/mol, indicating surface-controlled kinetics .

Table 3: HF Reaction Variables

| Variable | Effect on Reaction Rate |

|---|---|

| HF Concentration (5–20%) | Rate increases linearly |

| Temperature (25–75°C) | Rate doubles per 10°C rise |

| Stirring Speed (200–600 rpm) | Marginal improvement beyond 400 rpm |

Thermal Decomposition

At extreme temperatures, this compound decomposes into oxides:

Reaction :Applications :

- Production of beryllia (BeO) ceramics for high-performance electronics .

- Glass-forming intermediates in metallurgy .

Comparative Analysis of Extraction Methods

Table 4: Fluoride vs. Sulfate Processes

| Parameter | Fluoride Process | Sulfate Process |

|---|---|---|

| Reagents | Na₂SiF₆, NaOH | H₂SO₄, NH₄CO₃ |

| Temperature | 700–800°C | 90–300°C |

| Be Recovery (%) | 85–90 | 90–95 |

| Byproducts | Cryolite, albite | Alum, silica gel |

| Environmental Impact | High fluoride emissions | Acid waste management required |

Alkali Fusion Reactions

This compound reacts with NaOH/CaO mixtures to form soluble sodium beryllate:

Reaction :Outcome :

Propriétés

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

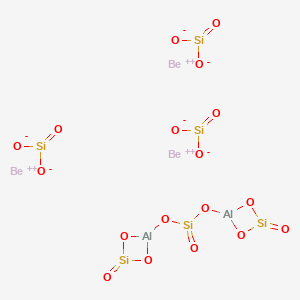

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS No. |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the primary geological settings where beryl is found?

A1: this compound is primarily found in granitic pegmatites, which are coarse-grained igneous rocks formed during the late stages of magma crystallization []. It also occurs in other igneous rocks like topaz rhyolite, hydrothermal veins, and some metamorphic rocks like gneiss [].

Q2: How does the chemical composition of the surrounding environment influence this compound formation?

A2: The presence of beryllium, aluminum, and silica in the parent magma is essential for this compound formation. Additionally, the presence of volatiles like fluorine, boron, and water can enhance beryllium transport and contribute to the formation of larger this compound crystals [, , ]. For instance, the formation of red this compound in the Wah Wah Mountains, Utah, is attributed to the low calcium and relatively high beryllium content of the host rhyolite, along with the presence of fluorine-rich vapors during this compound formation [].

Q3: What role do tectonic processes play in the formation and exposure of this compound deposits?

A3: Tectonic processes, such as regional metamorphism and uplift, can concentrate and expose this compound deposits. The True Blue aquamarine showing in the Yukon Territory, Canada, provides an example where this compound-bearing quartz veins formed within a syenite that was later affected by post-Triassic tectonics and subsequent intrusions [].

Q4: What is the basic crystal structure of this compound?

A4: this compound has a hexagonal crystal structure composed of interconnected rings of silicon-oxygen tetrahedra (Si6O18) stacked along the c-axis. These rings form channels that can accommodate various alkali ions (e.g., Na+, Li+, Cs+) and water molecules [, , , ].

Q5: How does the presence of alkali ions in the structural channels affect this compound's properties?

A5: The presence of alkali ions influences this compound's refractive index, density, and color. Higher alkali content generally leads to increased refractive index and density. For example, pink this compound samples with higher Cs and lower Rb concentrations exhibited higher refractive indices and densities [].

Q6: What causes the diverse color variations in this compound?

A6: Trace element substitutions within this compound's crystal structure, particularly in the aluminum (Al3+) sites, give rise to its various colors. Chromium (Cr3+) produces green emerald, iron (Fe2+) creates blue aquamarine, manganese (Mn3+) gives rise to pink morganite, and a combination of iron (Fe3+) and manganese (Mn3+) can create yellow heliodor [, , , , ].

Q7: How does the oxidation state of iron affect the color of this compound?

A7: In aquamarine, Fe2+ in the structural channels is responsible for the blue color, while Fe3+ in octahedral coordination leads to a yellow hue. Heat treatment can convert Fe3+ to Fe2+, intensifying the blue color of aquamarines [, ].

Q8: Can the chemical composition of this compound be used to trace its geological origin?

A8: Yes, variations in major and trace element chemistry, including alkali and transition metal content, can provide insights into the formation conditions and source magma of this compound. For instance, this compound from I-type granodiorites tends to be enriched in Na, Fe, and Mg, while this compound from S-type granites often shows enrichment in Al, Cs, and Li [].

Q9: Besides its use as gemstones, what are other potential applications of this compound?

A9: this compound is the primary ore mineral of beryllium, a strategically important metal used in aerospace, nuclear, and electronics industries due to its lightweight, high strength, and high melting point [, , ].

Q10: What are the main challenges in extracting beryllium from this compound ore?

A10: this compound's refractory nature makes it challenging to extract beryllium. Current methods often involve high-temperature processes or aggressive chemical treatments, which can be energy-intensive and environmentally taxing [, ]. Research on more sustainable and efficient extraction techniques, such as those employing ammonium hydrofluoride, is ongoing [].

Q11: How can we use beryllium silicate minerals like this compound as tracers of geological processes?

A11: By studying the chemical composition, zoning patterns, and mineral inclusions within this compound, geologists can gain insights into the evolution of granitic melts, fluid compositions, and pressure-temperature conditions during pegmatite formation and subsequent alteration. For example, the presence of secondary this compound in altered cordierite can indicate elevated beryllium concentrations in the original magma [, ].

Q12: What are the emerging analytical techniques for studying this compound?

A12: Advanced analytical techniques, such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), secondary ion mass spectrometry (SIMS), and electron backscattered diffraction (EBSD) are providing new insights into the chemical composition, isotopic ratios, and crystallographic orientations of this compound at the micro-scale [, , , ].

Q13: Are there any research efforts focusing on this compound and beryllium from an environmental perspective?

A13: Yes, researchers are investigating the release of beryllium from various sources, including this compound ore processing, into the environment. Studies using artificial lung epithelial lining fluid are helping to understand the potential health risks associated with beryllium inhalation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.